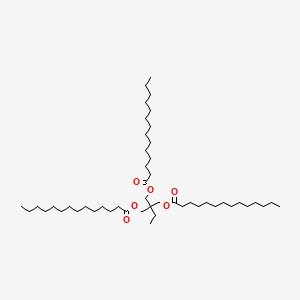

2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate

描述

属性

IUPAC Name |

2,2-bis(tetradecanoyloxymethyl)butyl tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-45(49)52-42-48(8-4,43-53-46(50)40-37-34-31-28-25-22-19-16-13-10-6-2)44-54-47(51)41-38-35-32-29-26-23-20-17-14-11-7-3/h5-44H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBNQQXXUPNGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179916 | |

| Record name | 2-Ethyl-2-((myristoyloxy)methyl)propane-1,3-diyl dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25268-74-0 | |

| Record name | Tetradecanoic acid, 2-ethyl-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25268-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025268740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-((myristoyloxy)methyl)propane-1,3-diyl dimyristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[(myristoyloxy)methyl]propane-1,3-diyl dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(TETRADECANOYLOXYMETHYL)BUTYL TETRADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUP3SJ6HLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acid-Catalyzed Esterification

The most widely reported method for synthesizing 2,2-bis(tetradecanoyloxymethyl)butyl tetradecanoate involves acid-catalyzed esterification of trimethylolpropane (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) with myristic acid. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, with reaction temperatures ranging from 120–160°C. The stoichiometric ratio of 1:3 (trimethylolpropane to myristic acid) ensures complete esterification, though excess acid is often used to drive the equilibrium.

Mechanism :

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by the alcohol group of trimethylolpropane. Water removal via Dean-Stark trap or molecular sieves shifts equilibrium toward ester formation.

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (p-TsOH) | 1.5 wt% | 89 | |

| Temperature | 140°C | 92 | |

| Reaction Time | 8 hours | 88 |

Acyl Chloride-Mediated Synthesis

An alternative route involves reacting trimethylolpropane with myristoyl chloride in the presence of a base such as pyridine or triethylamine. This method avoids equilibrium limitations and achieves higher yields (≥95%) under milder conditions (60–80°C).

Procedure :

- Myristic acid is converted to myristoyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$) at 60°C.

- Trimethylolpropane and myristoyl chloride are combined in anhydrous dichloromethane with pyridine (3.1 equivalents) to neutralize HCl.

- The mixture is stirred for 4–6 hours, followed by washing with dilute HCl and water.

Advantages :

- Faster reaction kinetics.

- No requirement for water removal.

Enzymatic Catalysis

Lipase-catalyzed esterification offers an eco-friendly approach. Immobilized Candida antarctica lipase B (CAL-B) in solvent-free systems achieves 78–85% conversion at 70°C over 24 hours.

Key Parameters :

- Enzyme Loading : 10–15% (w/w) of substrates.

- Water Activity : Maintained at 0.2–0.4 using saturated salt solutions.

Transesterification

Transesterification of trimethylolpropane with methyl myristate ($$ \text{CH}3(\text{CH}2){12}\text{COOCH}3 $$) using sodium methoxide ($$ \text{NaOCH}_3 $$) as a catalyst produces the triester at 150–170°C under vacuum. Methanol is removed to favor product formation.

Reaction Equation :

$$

\text{CH}3(\text{CH}2){12}\text{COOCH}3 + \text{C}(\text{CH}2\text{OH})3\text{C}2\text{H}5 \xrightarrow{\text{NaOCH}3} \text{this compound} + 3\text{CH}3\text{OH}

$$

Purification and Characterization

Purification Techniques

Crude product is purified via:

Spectroscopic Analysis

- FTIR : Peaks at 1,740 cm$$^{-1}$$ (ester C=O), 1,180 cm$$^{-1}$$ (C–O–C).

- $$^1$$H NMR (CDCl$$3$$): δ 4.15–4.05 (m, 6H, –CH$$2$$OCO–), 2.35 (t, 6H, –COOCH$$2$$–), 1.60 (m, 6H, –CH$$2$$CH$$_2$$COO–).

- GC-MS : Molecular ion peak at m/z 765.2 ([M$$^+$$]).

Industrial and Regulatory Considerations

The compound is listed under EINECS 246-778-7 and is compliant with REACH regulations. Batch production scales (100–1,000 kg) utilize continuous stirred-tank reactors (CSTRs) with automated temperature and pH control.

化学反应分析

Types of Reactions

2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Tetradecanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

科学研究应用

Chemistry

- Organic Synthesis : 2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate serves as a reagent in organic synthesis, particularly in esterification reactions. Its unique structure allows researchers to study various chemical reactions involving esters and their derivatives.

- Model Compound : It is often used as a model compound to investigate the kinetics and mechanisms of esterification processes, providing insights into reaction pathways and product formation.

Biology

- Lipid Metabolism : The compound has been investigated for its role in lipid metabolism. Its interaction with lipid membranes can influence cellular processes and metabolic pathways, making it a valuable tool for studying lipid-related diseases.

- Drug Delivery Systems : Due to its lipid-like characteristics, it is explored as a component in lipid-based drug delivery systems. This application focuses on enhancing the bioavailability of active pharmaceutical ingredients by improving their solubility and stability.

Medicine

- Pharmaceutical Development : Researchers are exploring the potential of this compound in developing new pharmaceuticals. Its ability to form stable complexes with drugs can facilitate targeted delivery and controlled release.

- Therapeutic Applications : The compound's biological activities, such as antimicrobial and anti-inflammatory properties, suggest potential therapeutic applications in treating infections and inflammatory conditions.

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for various formulations in cosmetics and personal care products .

- Additive in Formulations : The compound acts as an additive in diverse formulations, enhancing product performance through its emulsifying and stabilizing properties .

Observed Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains such as E. coli and S. aureus, potentially through disruption of bacterial cell membrane integrity.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Preliminary studies suggest modulation of inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of TNF-alpha production |

作用机制

The mechanism of action of 2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester groups can be hydrolyzed by esterases, releasing tetradecanoic acid, which can then participate in various metabolic pathways .

相似化合物的比较

Physicochemical Properties

Hydrophobicity and Emulsion Behavior

The hydrophobicity of esters increases with the length of the alcohol moiety. For example:

- Methyl tetradecanoate: Produces nanoemulsions with the smallest droplet size (124.5 ± 0.95 nm) due to its short carbon chain .

- Butyl tetradecanoate: Forms larger droplets (192.8 ± 4.5 nm) owing to increased hydrophobicity .

- 2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate: Expected to exhibit even greater hydrophobicity than butyl tetradecanoate due to its branched structure and three tetradecanoate groups. This would likely result in larger emulsion droplets or enhanced lipid-layer stability in formulations.

Retention Times in Chromatography

In GC-MS analyses, retention times correlate with molecular weight and polarity:

- Methyl tetradecanoate and ethyl tetradecanoate have shorter retention times compared to bulkier esters like isopropyl hexadecanoate .

- The complex structure of this compound would likely result in a significantly higher retention time, similar to long-chain or branched esters such as cyclopentaneundecanoic acid (retention time: 18.08 min) .

Cosmetic and Pharmaceutical Uses

- Methyl tetradecanoate and butyl tetradecanoate: Used in nanoemulsions for drug delivery due to their balance of hydrophobicity and droplet stability .

- Propan-2-yl tetradecanoate: Enhances skin penetration of active compounds and acts as an antioxidant carrier .

- This compound: Potential applications include long-acting topical formulations or lipid-based encapsulation systems, leveraging its high hydrophobicity for sustained release.

Natural Occurrence and Extraction

- Ethyl tetradecanoate and isopropyl tetradecanoate are detected in plant extracts (e.g., Pelargonium radula and L. cruciata) via supercritical fluid extraction (SFE) .

生物活性

2,2-Bis(tetradecanoyloxymethyl)butyl tetradecanoate, also known by its CAS number 25268-74-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of tetradecanoyl groups. Its molecular formula is C₄₄H₈₈O₄, indicating a high degree of saturation and a significant hydrophobic character. This structure is crucial for its interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes. The hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can lead to alterations in cellular signaling pathways and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against various bacterial strains. The exact mechanism may involve disruption of bacterial cell membrane integrity.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of TNF-alpha production |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. It exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential application in formulations aimed at reducing oxidative stress.

常见问题

Q. Table 1: Key Analytical Parameters

| Method | Target Parameter | Critical Conditions |

|---|---|---|

| -NMR | Branching confirmation | CDCl, 400 MHz, δ 0.8–4.3 |

| GC-MS | Residual solvent detection | He carrier, splitless injection |

| HPLC-ELSD | Purity quantification | Acetonitrile:IPA (90:10), 1 mL/min |

Basic: What solvent systems are optimal for solubilizing this compound in lipid bilayer studies?

Answer:

Due to its highly lipophilic nature, the compound requires:

- Primary solvents : Chloroform or dichloromethane (0.5–2% w/v) for initial dissolution.

- Aqueous dispersion : Use ethanol or isopropanol (10% v/v) as a co-solvent in phosphate-buffered saline (PBS, pH 7.4) with sonication (30 min, 45°C). Dynamic light scattering (DLS) should confirm particle size <200 nm.

- Critical note : Avoid dimethyl sulfoxide (DMSO), which may induce ester hydrolysis at elevated temperatures.

Advanced: How can factorial design optimize the esterification reaction to minimize diastereomeric byproducts?

Answer:

A 2 factorial design (where k = variables) is recommended:

- Variables : Reaction temperature (80–120°C), catalyst load (0.5–2.0 mol% HSO), and molar ratio (tetradecanoyl chloride : branching agent = 2:1 to 3:1).

- Response metrics : Yield (GC-MS), byproduct formation (HPLC), and enantiomeric excess (chiral HPLC).

- Statistical analysis : Use ANOVA to identify dominant factors. For example, temperature and catalyst load may interact synergistically (p < 0.05).

Q. Table 2: Factorial Design Matrix

| Run | Temp (°C) | Catalyst (mol%) | Molar Ratio | Yield (%) | Byproducts (%) |

|---|---|---|---|---|---|

| 1 | 80 | 0.5 | 2:1 | 62 | 12 |

| 2 | 120 | 2.0 | 3:1 | 89 | 5 |

Advanced: How to resolve contradictions in reported thermal stability data (TGA/DSC) across studies?

Answer:

Discrepancies often arise from:

- Sample preparation : Ensure anhydrous conditions (Karl Fischer titration <0.1% HO) and uniform heating rates (10°C/min in N).

- Instrument calibration : Validate against indium (melting point 156.6°C, ΔH = 28.45 J/g).

- Data reconciliation : Perform kinetic modeling (e.g., Flynn-Wall-Ozawa method) to compare degradation activation energies. If results diverge >10%, investigate polymorphic forms via X-ray diffraction (XRD).

Advanced: How to integrate this compound into a theoretical framework for lipid-based drug delivery systems?

Answer:

Link the compound’s properties to molecular dynamics (MD) simulations :

Parameterization : Use the CHARMM36 force field to model ester group interactions with phospholipid headgroups.

Permeability studies : Calculate free energy profiles for drug diffusion across bilayers using umbrella sampling.

Validation : Compare simulated partition coefficients (log P) with experimental shake-flask data (octanol-water).

Theoretical Contribution : The compound’s branched structure may reduce membrane fluidity, as evidenced by order parameters (S) from -NMR.

Advanced: What methodologies address conflicting solubility data in polar aprotic solvents?

Answer:

To harmonize conflicting reports:

- Phase diagram construction : Use a ternary mixture (compound/solvent/co-solvent) with turbidimetry to map solubility boundaries.

- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ via inverse gas chromatography (IGC). For example, δ ≈ 16 MPa, δ ≈ 3 MPa, δ ≈ 5 MPa.

- Controlled crystallization : Isothermal microcalorimetry identifies metastable polymorphs affecting solubility.

Basic: What are the critical storage conditions to prevent hydrolytic degradation of this compound?

Answer:

- Temperature : Store at −20°C in amber vials.

- Humidity : Use desiccants (silica gel) to maintain RH <30%.

- Stability monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-ELSD analysis. Degradation >5% warrants reformulation.

Advanced: How to design a study investigating the compound’s role in altering micelle morphology?

Answer:

Combine small-angle X-ray scattering (SAXS) and cryo-TEM :

Sample preparation : Prepare micelles in PBS (pH 7.4) at critical micelle concentration (CMC, determined via pyrene fluorescence).

SAXS parameters : q-range 0.1–2.0 Å, analyze using the core-shell model for radius of gyration (R).

Cryo-TEM : Rapid vitrification in liquid ethane to capture micelle shapes (spherical vs. rod-like).

Expected outcome : Branched esters may increase R by 15–20% compared to linear analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。